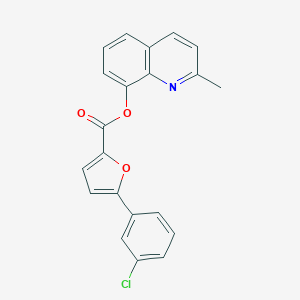![molecular formula C24H24N4O2 B317702 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE](/img/structure/B317702.png)
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes phenoxy and benzotriazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 2-isopropyl-5-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Benzotriazolyl Group: The phenoxy intermediate is then reacted with a benzotriazole derivative under suitable conditions to introduce the benzotriazolyl group.
Final Acetamide Formation: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or benzotriazolyl groups.
Reduction: Reduction reactions may target the acetamide group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxy or benzotriazolyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution Reagents: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. It could exhibit properties such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-isopropyl-5-methylphenoxy)acetamide: Lacks the benzotriazolyl group.
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide: Lacks the phenoxy group.
Uniqueness
The uniqueness of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE lies in its combined phenoxy and benzotriazolyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H24N4O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylbenzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C24H24N4O2/c1-16(2)20-11-9-17(3)13-23(20)30-15-24(29)25-18-10-12-21-22(14-18)27-28(26-21)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,25,29) |
Clave InChI |
GUVOLRIOZNXHEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B317619.png)
![8-bromo-2-(4-isopropylbenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B317620.png)
![[2-[[(Z)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-1,3-benzothiazol-6-yl] thiocyanate](/img/structure/B317621.png)
![1-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B317624.png)
![N-acetyl-N-(4-{4-[2-(cyanomethoxy)-3-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B317626.png)
![isopropyl4-(5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B317627.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317628.png)

![2-Methyl-8-quinolinyl3-[5-(4-chlorophenyl)-2-furyl]acrylate](/img/structure/B317632.png)
![N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-[5-(4-chlorophenyl)-2-furyl]acrylamide](/img/structure/B317633.png)
![N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-tert-butylbenzamide](/img/structure/B317635.png)
![(5Z)-1-(3-chlorophenyl)-5-[(2-methylanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B317636.png)
![ethyl 4-[4-(diethylamino)phenyl]-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317637.png)
![4-[(2-(3,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl 2-methylpropanoate](/img/structure/B317638.png)
